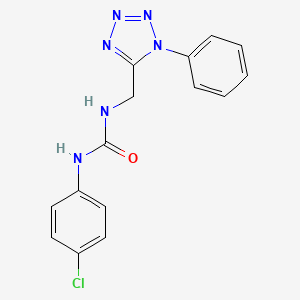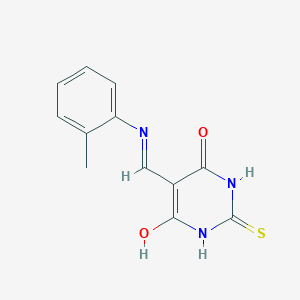![molecular formula C27H22N4O6 B2919832 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207013-81-7](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H22N4O6 and its molecular weight is 498.495. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Design
- Quinazoline derivatives are extensively studied for their potential in drug design, offering a broad spectrum of biological activities. Compounds with quinazoline skeletons are synthesized through various chemical reactions, showcasing their versatility in medicinal chemistry. For instance, reactions of quinazoline derivatives with different reagents lead to the formation of novel molecular arrangements, indicating their potential as scaffolds in drug discovery (Klásek et al., 2020).
Photophysical Properties and Materials Science
- Derivatives of oxadiazole and quinazoline are also explored for their photophysical properties, making them candidates for materials science applications, particularly in organic light-emitting diodes (OLEDs) and other electronic devices. These compounds demonstrate desirable electronic and charge transport properties, which are crucial for the development of advanced materials (Jin & Zhang, 2013).
Antimicrobial and Antiviral Research
- The structural motifs present in the compound are part of research efforts in antimicrobial and antiviral fields. For example, quinazoline derivatives have been synthesized and tested for antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents. This underscores the importance of such structures in searching for novel therapeutic options (Gütschow et al., 1995).
Catalysis and Green Chemistry
- Research on quinazoline derivatives extends into the field of green chemistry, where catalytic processes are developed for their synthesis. These studies emphasize the importance of environmentally friendly reactions in producing heterocyclic compounds, which could be relevant for the synthesis of complex molecules like the one (Ren et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one", "4-isopropoxyphenylhydrazine", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "acetic anhydride", "acetic acid", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one (1.0 g) in chloroform (20 mL) and add triethylamine (1.2 mL).", "b. Slowly add ethyl chloroformate (1.0 mL) dropwise while stirring the reaction mixture at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "d. Add water (10 mL) to the reaction mixture and separate the organic layer.", "e. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "g. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (0.5 g) in methanol (10 mL) and add sodium hydroxide (0.2 g).", "h. Stir the reaction mixture at room temperature for 2 hours.", "i. Acidify the reaction mixture with acetic acid and filter the resulting solid.", "j. Wash the solid with water and dry under vacuum to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione (0.5 g) in chloroform (10 mL) and add 4-isopropoxyphenylhydrazine (0.6 g) and triethylamine (0.5 mL).", "b. Add ethyl chloroformate (0.5 mL) dropwise while stirring the reaction mixture at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "d. Add water (10 mL) to the reaction mixture and separate the organic layer.", "e. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "g. Purify the product by recrystallization from methanol." ] } | |
Número CAS |
1207013-81-7 |
Nombre del producto |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H22N4O6 |
Peso molecular |
498.495 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H22N4O6/c1-15(2)36-19-7-4-17(5-8-19)24-29-25(37-30-24)18-6-9-20-21(12-18)28-27(33)31(26(20)32)13-16-3-10-22-23(11-16)35-14-34-22/h3-12,15H,13-14H2,1-2H3,(H,28,33) |
Clave InChI |
BTYGPJVDYVVWGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



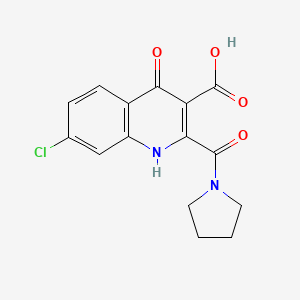
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)

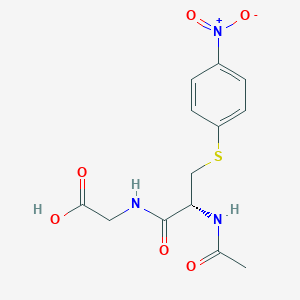
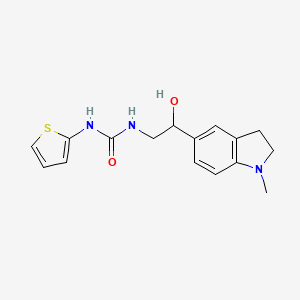
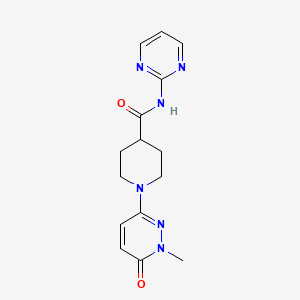
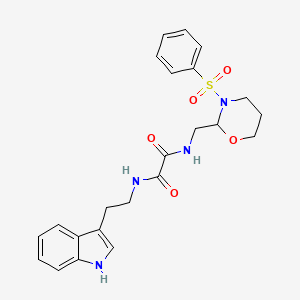

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
